Benzoic acid;3-methylbutane-1,2,4-triol
Description
However, benzoic acid (C₇H₆O₂) and 3-methylbutane-1,2,4-triol (C₅H₁₂O₃) may exist as a co-crystal, ester, or mixture. Benzoic acid is a simple aromatic carboxylic acid widely used as a preservative in food, cosmetics, and pharmaceuticals due to its antimicrobial properties . Its solubility in aqueous-ethanol mixtures has been extensively studied, showing temperature-dependent endothermic dissolution . 3-Methylbutane-1,2,4-triol, a branched triol, is structurally related to other polyols but lacks direct characterization in the evidence.
Properties
CAS No. |
62946-60-5 |
|---|---|
Molecular Formula |
C26H30O9 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
benzoic acid;3-methylbutane-1,2,4-triol |
InChI |
InChI=1S/3C7H6O2.C5H12O3/c3*8-7(9)6-4-2-1-3-5-6;1-4(2-6)5(8)3-7/h3*1-5H,(H,8,9);4-8H,2-3H2,1H3 |
InChI Key |
RLLNEPNEOYTFKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C(CO)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Fischer Esterification with Homogeneous Catalysts
Fischer esterification, employing Brønsted acids like sulfuric acid, represents a classical route for synthesizing benzoic acid esters. For tribenzoate formation, this method requires stoichiometric excess of benzoic acid and prolonged reflux conditions. The reaction mechanism involves protonation of the carboxylic acid, nucleophilic attack by the triol’s hydroxyl groups, and sequential water elimination. However, achieving full esterification of all three hydroxyl groups in 3-methylbutane-1,2,4-triol demands precise temperature control (110–130°C) and azeotropic removal of water.
A study on Bi(III)-based catalysts, such as Bi₂O₃ and Bi(OTf)₃, demonstrated moderate efficacy in esterifying sterically hindered alcohols. For instance, Bi₂O₃ catalyzed the esterification of benzoic acid with tertiary alcohols at 62% yield under solvent-free conditions. Adapting this to 3-methylbutane-1,2,4-triol would require optimizing molar ratios and reaction time to prevent diol or monoester intermediates.
Steglich Esterification with Carbodiimide Promoters
The Steglich method, utilizing N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), offers superior regioselectivity for esterifying polyols. DMAP activates the carboxyl group via transient acyloxyphosphonium intermediates, enabling room-temperature reactions in dichloromethane or THF. For 3-methylbutane-1,2,4-triol, this approach permits stepwise esterification by controlling reagent addition.
Experimental data from analogous systems show that DCC/DMAP-mediated esterification of glycerol tribenzoate achieves 85–90% yield within 24 hours. Applying this to the target compound would necessitate protecting less reactive hydroxyl groups or employing excess benzoic acid derivatives (e.g., benzoyl chloride) to drive the reaction to completion.
Table 1: Comparison of Chemical Esterification Methods
| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| Fischer | H₂SO₄, Toluene | 120 | 48 | 45–55 | Low |
| Bi₂O₃-Catalyzed | Bi₂O₃, Solvent-Free | 100 | 24 | 62 | Moderate |
| Steglich | DCC/DMAP, THF | 25 | 24 | 85–90 | High |
Enzymatic and Microbial Synthesis Pathways
Carboxylic Acid Reductase (CAR)-Mediated Systems
Recent advances in synthetic biology have enabled enzymatic esterification via carboxylic acid reductases (CARs). In a study on isopentyldiol biosynthesis, CARs paired with phosphopantetheinyl transferase (Sfp) enhanced the reduction of α-ketoisocaproate to 3-hydroxy-3-methylbutanal, a precursor to triol derivatives. Co-expression of CAR and Sfp in Escherichia coli improved catalytic activity by 40%, suggesting potential adaptation for reducing benzoic acid derivatives in situ.
Microbial Fermentation of 3-Methylbutane-1,2,4-Triol
The triol backbone can be biosynthesized via engineered microbial strains. Retrosynthetic analysis identified α,β-dihydroxyisovalerate (α,β-DHIV) as a key intermediate in E. coli valine pathways. Overexpression of ketol-acid reductoisomerase (ILVC) and CAR enables the conversion of α,β-DHIV to 3-methylbutane-1,2,3-triol, which can be isomerized to 1,2,4-triol via glycerol dehydratase (GDHt). Subsequent esterification with benzoic acid using lipases or chemical methods completes the synthesis.
Table 2: Enzymatic vs. Microbial Synthesis Parameters
| Parameter | CAR-Mediated Reduction | Microbial Fermentation |
|---|---|---|
| Substrate | α-Ketoisocaproate | Glucose/Valine |
| Key Enzyme | CAR + Sfp | ILVC + GDHt |
| Yield (Triol) | 0.8–1.2 g/L | 2.5–3.4 g/L |
| Esterification Route | Chemical (DCC/DMAP) | Enzymatic (Lipase B) |
Industrial-Scale Production in Flux Formulations
Hybrid Catalytic Systems
Combining Bi₂O₃ with DMAP in a hybrid system leverages both Lewis acid and nucleophilic catalysis. The Bi(III) center activates the carboxylic acid, while DMAP facilitates acyl transfer. This approach, validated for sterically hindered esters, achieves 78% yield in 12 hours for tert-butyl benzoate synthesis. Applied to the target compound, this method could reduce side products like ethers or anhydrides.
Purification and Characterization
Chromatographic Separation
Crude reaction mixtures often contain mono-, di-, and triesters. Silica gel chromatography with gradient elution (hexane:ethyl acetate 8:1 to 4:1) resolves these species. The triester elutes last due to higher polarity, with purity confirmed via HPLC (C18 column, acetonitrile/water 70:30).
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;3-methylbutane-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the triol can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxylic acid group in benzoic acid can be reduced to form benzyl alcohol.
Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids from the triol.
Reduction: Formation of benzyl alcohol from benzoic acid.
Substitution: Formation of nitrobenzoic acid or bromobenzoic acid.
Scientific Research Applications
Benzoic acid;3-methylbutane-1,2,4-triol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid;3-methylbutane-1,2,4-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the triol can form hydrogen bonds with biological molecules, affecting their structure and function. The aromatic ring in benzoic acid can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial activity or anti-inflammatory effects.
Comparison with Similar Compounds
Benzoic Acid vs. Other Organic Acids
Solubility and Thermodynamics: Benzoic acid exhibits higher solubility in ethanol than in water (e.g., 0.246 mole fraction in ethanol vs. 0.0033 in water at 298.15 K) . In contrast, acetic acid (C₂H₄O₂) has higher water solubility due to its smaller molecular size and stronger hydrogen-bonding capacity.
Extraction Efficiency: In emulsion liquid membrane systems, benzoic acid and phenol are extracted faster than acetic acid due to higher distribution coefficients (e.g., m = 12.5 for benzoic acid vs. m = 0.8 for acetic acid) . However, acetic acid achieves higher extraction efficiency over extended contact times due to its conversion into non-transportable forms .
Triols and Structurally Related Compounds
However, related triols like 1,2,4-butanetriol and glycerol exhibit distinct properties:
- Glycerol (C₃H₈O₃): Higher hydrophilicity due to three hydroxyl groups, making it a key humectant in food and pharmaceuticals.
Comparative Data Tables
Table 1: Solubility of Benzoic Acid in Ethanol-Water Mixtures (298.15 K)
| Ethanol Mass Fraction | Solubility (Mole Fraction) |
|---|---|
| 0.0 (Water) | 0.0033 |
| 0.4 | 0.058 |
| 1.0 (Ethanol) | 0.246 |
Source: Adapted from solubility studies .
Table 2: Extraction Rates of Organic Acids
| Compound | Distribution Coefficient (m) | Extraction Rate (5 min) |
|---|---|---|
| Benzoic acid | 12.5 | >98% |
| Phenol | 10.2 | >98% |
| Acetic acid | 0.8 | <50% |
Source: Emulsion liquid membrane experiments .
Table 3: Benzoic Acid Content in Commercial Yoghurts
| Yogurt Type | Benzoic Acid Concentration (mg/kg) |
|---|---|
| Cow | 3.25–54.36 |
| Goat | 4.87–40.94 |
| Sheep | 11.37–51.19 |
Source: Analysis of dairy products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
